molecular formula C17H15ClN2O B11080824 (2E)-2-[(2-chloroquinolin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

(2E)-2-[(2-chloroquinolin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B11080824
M. Wt: 298.8 g/mol
InChI Key: ITRZHANRVKOHDW-XNTDXEJSSA-N
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Description

2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with quinuclidinone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale-up and yield improvement.

Chemical Reactions Analysis

2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroquinoline moiety, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups .

Scientific Research Applications

2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, which can lead to various biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exhibiting anticancer properties. Additionally, it can interact with receptor tyrosine kinases, affecting cell signaling pathways .

Comparison with Similar Compounds

2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE can be compared with other quinoline derivatives, such as:

    2-Chloroquinoline-3-carbaldehyde: This compound is a precursor in the synthesis of the target compound and shares similar chemical properties.

    Quinoline N-oxides: These are oxidation products of quinoline derivatives and have distinct biological activities.

    Quinoline-3-carboxylic acids: These compounds are structurally related and are known for their antimicrobial properties.

The uniqueness of 2-[(E)-1-(2-CHLORO-3-QUINOLYL)METHYLIDENE]-3-QUINUCLIDINONE lies in its specific structural features, which confer unique reactivity and biological activity .

Properties

Molecular Formula

C17H15ClN2O

Molecular Weight

298.8 g/mol

IUPAC Name

(2E)-2-[(2-chloroquinolin-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C17H15ClN2O/c18-17-13(9-12-3-1-2-4-14(12)19-17)10-15-16(21)11-5-7-20(15)8-6-11/h1-4,9-11H,5-8H2/b15-10+

InChI Key

ITRZHANRVKOHDW-XNTDXEJSSA-N

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC4=CC=CC=C4N=C3Cl

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC4=CC=CC=C4N=C3Cl

Origin of Product

United States

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